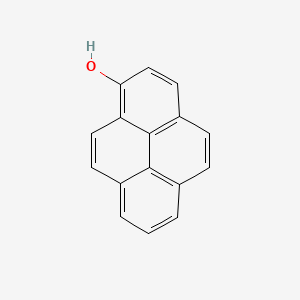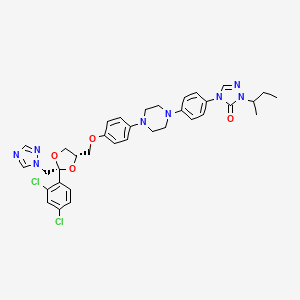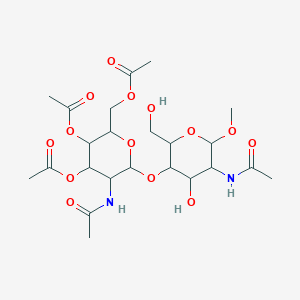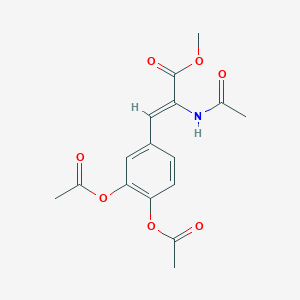
4,4'-Methylenebis(3-chlorophenyl) diisothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene,1,1’-methylenebis[2-chloro-4-isothiocyanato- is a chemical compound with the molecular formula C15H8Cl2N2S2 It is known for its unique structure, which includes two benzene rings connected by a methylene bridge, each substituted with a chlorine atom and an isothiocyanate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1,1’-methylenebis[2-chloro-4-isothiocyanato- typically involves the reaction of 2-chloro-4-isothiocyanatobenzene with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the methylene bridge between the two benzene rings.
Industrial Production Methods
In an industrial setting, the production of Benzene,1,1’-methylenebis[2-chloro-4-isothiocyanato- involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene,1,1’-methylenebis[2-chloro-4-isothiocyanato- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate groups can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used reagents.
Catalysts: Lewis acids or bases may be used to facilitate the reactions.
Solvents: Organic solvents such as dichloromethane or toluene are often employed.
Major Products
The major products formed from these reactions include substituted benzene derivatives and thiourea compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Benzene,1,1’-methylenebis[2-chloro-4-isothiocyanato- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which Benzene,1,1’-methylenebis[2-chloro-4-isothiocyanato- exerts its effects involves the interaction of its isothiocyanate groups with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The molecular targets and pathways involved vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Benzene,1,1’-methylenebis[2-methyl-: Similar structure but with methyl groups instead of isothiocyanate groups.
Benzene,1,1’-methylenebis[2-chloro-4-nitro-: Contains nitro groups instead of isothiocyanate groups.
Benzene,1,1’-methylenebis[2-chloro-4-amin-: Contains amino groups instead of isothiocyanate groups.
Uniqueness
Benzene,1,1’-methylenebis[2-chloro-4-isothiocyanato- is unique due to its combination of chlorine and isothiocyanate groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-chloro-1-[(2-chloro-4-isothiocyanatophenyl)methyl]-4-isothiocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2S2/c16-14-6-12(18-8-20)3-1-10(14)5-11-2-4-13(19-9-21)7-15(11)17/h1-4,6-7H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTPDEXFDOLKKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)Cl)CC2=C(C=C(C=C2)N=C=S)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-hydroxy-N-[methyl-[3-(methylamino)propyl]amino]nitrous amide](/img/structure/B7796904.png)













